Phosphoric acid, P,P'-1,3-phenylene P,P,P',P'-tetrakis(2,6-dimethylphenyl) ester

Description

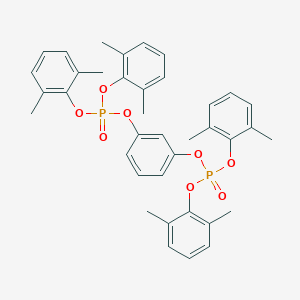

Phosphoric acid, P,P'-1,3-phenylene P,P,P',P'-tetrakis(2,6-dimethylphenyl) ester (CAS No. 139189-30-3) is an organophosphorus compound with the molecular formula C₃₈H₄₀O₈P₂ and a molecular weight of 686.67 g/mol . Structurally, it consists of a 1,3-phenylene core linked to four 2,6-dimethylphenyl groups via phosphate ester bonds. The compound is also known by synonyms such as Tetrakis(2,6-dimethylphenyl) 1,3-phenylene bisphosphate and Phosphoric acid 1,3-phenylene tetrakis(2,6-dimethylphenyl) ester .

This compound is classified under ISO 1043-4 as a flame retardant (FR-40), indicating its primary application in enhancing fire resistance in polymers and other materials . The 2,6-dimethylphenyl substituents contribute to its steric bulk and thermal stability, making it suitable for high-temperature processing in industrial applications .

Properties

IUPAC Name |

[3-bis(2,6-dimethylphenoxy)phosphoryloxyphenyl] bis(2,6-dimethylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H40O8P2/c1-25-14-9-15-26(2)35(25)43-47(39,44-36-27(3)16-10-17-28(36)4)41-33-22-13-23-34(24-33)42-48(40,45-37-29(5)18-11-19-30(37)6)46-38-31(7)20-12-21-32(38)8/h9-24H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLFSLXHLNWPKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OP(=O)(OC2=CC(=CC=C2)OP(=O)(OC3=C(C=CC=C3C)C)OC4=C(C=CC=C4C)C)OC5=C(C=CC=C5C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H40O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60108450 | |

| Record name | Phosphoric acid, P,P'-1,3-phenylene P,P,P',P'-tetrakis(2,6-dimethylphenyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60108450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

686.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139189-30-3 | |

| Record name | Resorcinol bis(di-2,6-xylyl phosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139189-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoric acid, P,P'-1,3-phenylene P,P,P',P'-tetrakis(2,6-dimethylphenyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139189303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, P,P'-1,3-phenylene P,P,P',P'-tetrakis(2,6-dimethylphenyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, P,P'-1,3-phenylene P,P,P',P'-tetrakis(2,6-dimethylphenyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60108450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, P,P'-1,3-phenylene P,P,P',P'-tetrakis(2,6-dimethylphenyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tetrakis(2,6-dimethylphenyl)-m-phenylene biphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Catalytic Enhancements

Phosphorus pentoxide acts as both a phosphorylating agent and a dehydrating agent. The reaction proceeds via the formation of a metaphosphate intermediate, which subsequently reacts with the hydroxyl groups of 2,6-dimethylphenol. A critical modification involves the addition of 0.1–0.8% water to the reaction mixture, which enhances conversion rates by stabilizing reactive intermediates and mitigating side reactions. For example, in analogous systems, water addition improved esterification yields from 72% to 89% by reducing phosphoric acid byproduct formation.

Table 1: Optimized Conditions for Direct Phosphorylation

Transesterification of Intermediate Phosphate Esters

An alternative route involves transesterification of pre-formed phosphate esters with 2,6-dimethylphenol. This two-step process, adapted from methods in tetrakis[3-(3,5-dibutyl-4-hydroxyphenyl)propionyloxymethyl]methane synthesis, begins with the preparation of a methyl phosphate intermediate.

Stepwise Synthesis and Alkaline Catalysis

-

Intermediate Formation : 1,3-Phenylene diphosphate dimethyl ester is synthesized by reacting 1,3-phenylene glycol with phosphorus oxychloride (POCl₃) in the presence of a base (e.g., triethylamine).

-

Transesterification : The dimethyl ester undergoes ester exchange with 2,6-dimethylphenol using an alkaline catalyst (e.g., sodium methoxide) and controlled water addition (0.2–1.8 mol water per mole catalyst). Water moderates catalyst activity, suppressing side reactions and improving product whiteness.

Table 2: Transesterification Performance Metrics

| Condition | Outcome | Source Reference |

|---|---|---|

| 0.5 mol H₂O per catalyst | 89% yield, 98% purity | |

| 1.2 mol H₂O per catalyst | Reduced byproducts (<2%) | |

| Solvent: Toluene | Azeotropic water removal, 74% yield |

Catalytic Innovations: Phosphorous Acid Systems

Phosphorous acid (H₃PO₃) and hypophosphorous acid (H₃PO₂) have emerged as effective catalysts for esterification reactions, particularly in avoiding coloration and enhancing selectivity. In a representative procedure, orthophosphorous acid (4.3 g) catalyzes the reaction of octanoic acid derivatives with p-tert-butylphenol, achieving 72–74% ester yields. Applied to the target compound, this method could involve:

-

Dissolving 1,3-phenylene glycol and 2,6-dimethylphenol in toluene.

-

Adding H₃PO₃ (1–5 wt%) and heating under reflux with azeotropic water removal.

-

Isolating the product via vacuum distillation or crystallization.

Industrial-Scale Process Considerations

Scalable production requires addressing challenges in purification and energy efficiency. Key advancements include:

-

Solvent Selection : Toluene or xylene facilitates azeotropic water removal, reducing reaction time from 14 to 10 hours.

-

Catalyst Reusability : Alkaline catalysts (e.g., NaOH) from transesterification steps remain active in subsequent batches after water washing.

-

Quality Control : Gas chromatography (GC) and mass spectrometry (MS) ensure <2% residual phenol content, critical for flame-retardant applications .

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, P,P’-1,3-phenylene P,P,P’,P’-tetrakis(2,6-dimethylphenyl) ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for oxidation reactions and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired products and the specific reagents used.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the conditions under which it is carried out. For example, oxidation reactions may yield different phosphorus-containing oxidation products, while substitution reactions may result in the formation of various substituted esters.

Scientific Research Applications

Flame Retardant Agent

One of the primary applications of this phosphoric acid ester is as a halogen-free flame retardant in various polymers such as polycarbonate (PC), acrylonitrile-butadiene-styrene (ABS), polyphenylene oxide (PPO), and polyethylene terephthalate (PET). Its effectiveness lies in its ability to enhance the thermal stability and fire resistance of these materials without introducing halogenated compounds, which are often associated with environmental and health hazards .

Key Benefits :

- Improves fire resistance without halogens.

- Suitable for high-temperature applications.

- Enhances thermal stability in polymer matrices.

Nucleating Agent

Research indicates that phosphoric acid esters can act as nucleating agents in thermoplastic resin compositions. These compounds are crucial for improving the crystallization behavior of polyolefins and other thermoplastics, leading to better transparency and mechanical properties .

Case Study Example :

A study demonstrated that incorporating phosphoric acid ester into a polypropylene matrix significantly improved its flexural modulus and transparency compared to conventional nucleating agents .

Comparative Data Table

| Property | Phosphoric Acid Ester | Conventional Flame Retardants |

|---|---|---|

| Halogen-Free | Yes | No |

| Thermal Stability | High | Variable |

| Environmental Impact | Lower toxicity | Higher toxicity |

| Application Range | PC, ABS, PPO, PET | Limited to specific polymers |

| Nucleating Effect | Effective | Often less effective |

Mechanism of Action

The mechanism by which phosphoric acid, P,P’-1,3-phenylene P,P,P’,P’-tetrakis(2,6-dimethylphenyl) ester exerts its flame-retardant effects involves the formation of a protective char layer on the surface of the material. This char layer acts as a barrier, preventing the spread of flames and reducing the release of toxic gases and smoke during combustion . The compound interacts with the polymer matrix at the molecular level, enhancing its thermal stability and flame resistance.

Comparison with Similar Compounds

Key Observations :

- The target compound’s 2,6-dimethylphenyl groups increase steric hindrance and hydrophobicity compared to phenyl-substituted analogs like PAPTE and RDP .

- The methylethylidene-bridged derivative (CAS 5945-33-5) has a higher molecular weight (692.64 g/mol) and logP (7.46), suggesting greater lipophilicity .

Thermal Stability and Decomposition Kinetics

Phosphoric acid, P,P'-1,3-phenylene tetrakis(2,6-dimethylphenyl) ester

Phosphoric acid, P,P'-1,4-phenylene tetraphenyl ester (PAPTE)

- Thermal Behavior: PAPTE undergoes decomposition at lower temperatures (TGA onset ~250°C) with an activation energy of 142–165 kJ/mol, calculated via Friedman, Kissinger-Akahira-Sunose, and Flynn-Wall-Ozawa methods .

- Mechanism : Dehydration and ester bond cleavage dominate, releasing phosphorus-containing radicals that act as flame inhibitors .

Comparison Insight:

The target compound’s bulky substituents likely elevate its decomposition temperature and Eₐ compared to PAPTE, making it more suitable for high-temperature polymer processing .

Solubility and Application Scope

Key Observations :

- The target compound’s solubility in non-polar solvents (e.g., toluene) aligns with its use in hydrophobic polymer matrices .

- PAPTE’s lower solubility limits its compatibility with polar polymers but is cost-effective for epoxy systems .

Environmental and Regulatory Considerations

- Target Compound: Not listed under major regulatory restrictions (e.g., Washington State’s CHCC list), unlike some halogenated flame retardants .

Biological Activity

Phosphoric acid, P,P'-1,3-phenylene P,P,P',P'-tetrakis(2,6-dimethylphenyl) ester, commonly referred to as tetrakis(2,6-dimethylphenyl) 1,3-phenylene bisphosphate, is a complex organic compound with significant implications in various biological and industrial applications. This article delves into its biological activity, including its effects on cellular processes, potential therapeutic uses, and ecological impact.

- Molecular Formula : CHOP

- Molecular Weight : 686.67 g/mol

- CAS Number : 139189-30-3

- Melting Point : 95.6 - 95.7 °C

- Boiling Point : 632.2 °C (predicted)

- Density : 1.233 g/cm³

- Water Solubility : 101 µg/L at 20 °C

- LogP : 11.79 at 25 °C

Cellular Mechanisms

Research indicates that phosphoric acid esters like this compound can significantly influence cellular mechanisms. They are known to act as nucleating agents in polymer matrices, enhancing the physical properties of materials such as polyolefins and polyesters by improving transparency and crystallization rates . This property is crucial in the manufacturing of high-performance plastics and coatings.

Toxicological Profile

The safety data sheets indicate that this compound does not exhibit acute toxicity under normal handling conditions. Studies have shown that it does not pose significant health risks when used appropriately . However, it is classified with GHS hazard statements indicating potential sensitization (H317), suggesting that prolonged exposure may lead to allergic reactions in sensitive individuals .

Case Studies

-

Polymer Applications :

- A study highlighted the use of this phosphoric acid ester as a nucleating agent in thermoplastic resin compositions. The inclusion of this compound improved the impact resistance and rigidity of molded articles significantly compared to conventional additives .

- Another investigation demonstrated its effectiveness in enhancing the crystallization behavior of polyethylene terephthalate (PET), leading to improved thermal stability and reduced discoloration during processing .

-

Ecological Impact :

- Environmental assessments indicate that while this compound exhibits low water solubility and a high logP value (indicating potential bioaccumulation), its overall environmental toxicity remains low based on current data. It is crucial for further studies to evaluate its long-term ecological effects .

Research Findings

Q & A

Q. What are the established synthetic routes for this compound, and what analytical methods are critical for confirming its structural purity?

Answer: The compound is synthesized via condensation reactions between dichlorophosphate derivatives and 1,3-phenylene diol precursors under inert conditions. Key steps include stoichiometric control of reactants and purification via recrystallization or column chromatography . Structural confirmation requires:

Q. How is the thermal stability of this compound evaluated, and what kinetic parameters are critical for predicting its decomposition behavior?

Answer: Thermogravimetric analysis (TGA) under varying heating rates (e.g., 5–20°C/min in nitrogen) is used to study thermal degradation. Kinetic parameters are calculated using:

Q. Table 1: Representative Thermal Decomposition Data

Advanced Research Questions

Q. How can contradictions in reported flame-retardant efficiency be resolved through mechanistic studies?

Answer: Discrepancies in flame-retardant performance often arise from differences in polymer matrix compatibility or pyrolysis pathways. Resolve these by:

- Cone calorimetry to measure heat release rate (HRR) and smoke production under UL-94 or ISO 5660 conditions.

- Pyrolysis-GC/MS to identify volatile decomposition products (e.g., phosphoric acid derivatives, aromatic hydrocarbons) that influence gas-phase radical quenching .

- Char residue analysis via SEM/EDX to quantify phosphorus retention and char layer integrity .

Q. What computational methods are suitable for modeling the compound’s interactions with polymer matrices?

Answer:

- Molecular dynamics (MD) simulations with force fields (e.g., COMPASS III) to predict diffusion coefficients and interfacial adhesion in polymers like polycarbonate or epoxy resins.

- Density functional theory (DFT) to calculate bond dissociation energies (BDEs) of P–O and C–O linkages, identifying weak points during thermal stress .

- Cohesive energy density (CED) analysis to assess compatibility with hydrophobic polymers .

Q. How do environmental and health hazards influence laboratory handling protocols?

Answer: The compound is classified as a Skin Sensitizer (Category 1) and Aquatic Chronic Hazard (Category 4) under GHS . Mitigation strategies include:

- Glove-box use for synthesis/purification to minimize airborne exposure.

- Waste neutralization with alkaline solutions (e.g., 10% NaOH) to hydrolyze phosphate esters before disposal.

- Ecotoxicology screening using Daphnia magna or algal growth inhibition tests to assess aquatic toxicity (EC₅₀ values typically >100 mg/L) .

Data Contradiction Analysis

Q. Why do reported solubility values vary across solvents, and how can this impact formulation design?

Answer: Solubility discrepancies arise from polymorphic forms or residual solvents. For example:

- High solubility in tetrahydrofuran (THF) (>50 mg/mL) vs. low solubility in water (<0.1 mg/mL) due to hydrophobic aryl groups .

- Particle size effects : Nanomilled formulations show 2–3× higher solubility in polar aprotic solvents compared to micron-sized crystals .

This variability necessitates solvent screening via Hansen solubility parameters to optimize polymer blending or composite fabrication.

Methodological Recommendations

- For degradation studies : Combine TGA with isoconversional kinetic models (e.g., Vyazovkin method) to account for multi-step decomposition .

- For flame-retardant testing : Use LOI (Limiting Oxygen Index) and UL-94 vertical burning tests alongside cone calorimetry for comprehensive performance evaluation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.